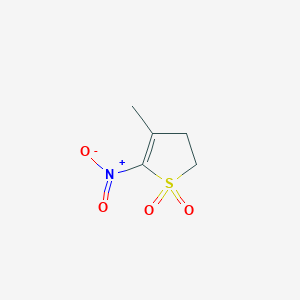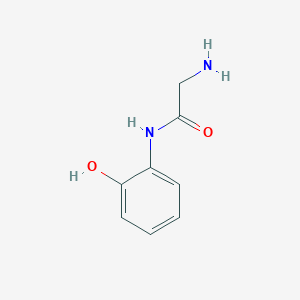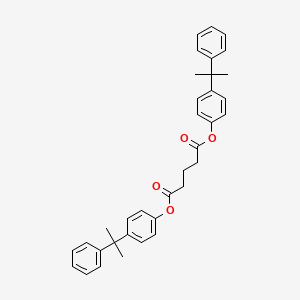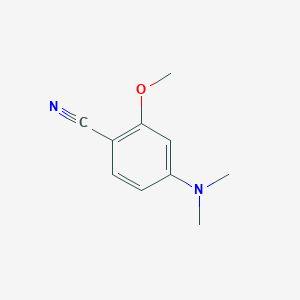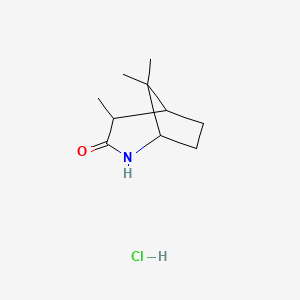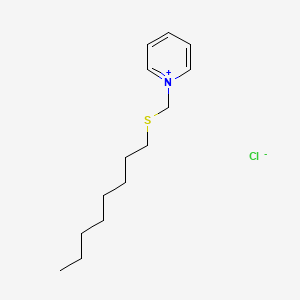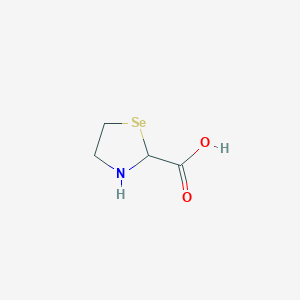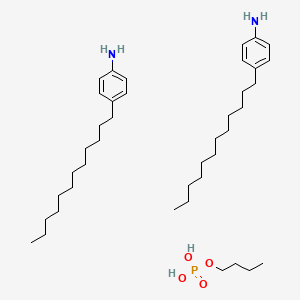
Butyl dihydrogen phosphate;4-dodecylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl dihydrogen phosphate: and 4-dodecylaniline are two distinct chemical compounds with unique properties and applications. Butyl dihydrogen phosphate is an organophosphorus compound with the formula C4H11O4P, while 4-dodecylaniline is an aromatic amine with the formula C18H31N . These compounds are used in various scientific and industrial applications due to their distinct chemical properties.
Métodos De Preparación
Butyl dihydrogen phosphate: can be synthesized through the reaction of butanol with phosphoric acid under controlled conditions. The reaction typically involves heating the mixture to facilitate esterification, resulting in the formation of butyl dihydrogen phosphate .
4-dodecylaniline: is synthesized by the alkylation of aniline with dodecyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Análisis De Reacciones Químicas
Butyl dihydrogen phosphate: undergoes various chemical reactions, including:
Esterification: Reacts with alcohols to form esters.
Hydrolysis: Hydrolyzes in the presence of water to form phosphoric acid and butanol.
Oxidation: Can be oxidized to form phosphoric acid derivatives.
4-dodecylaniline: undergoes reactions such as:
Nucleophilic substitution: Reacts with electrophiles to form substituted anilines.
Oxidation: Can be oxidized to form nitro compounds.
Reduction: Can be reduced to form corresponding amines.
Aplicaciones Científicas De Investigación
Butyl dihydrogen phosphate: is used in:
Catalysis: Acts as a catalyst in various organic reactions.
Extraction: Used in the extraction of metals from ores.
Surfactants: Serves as a surfactant in various industrial applications.
4-dodecylaniline: is used in:
Material Science: Used in the synthesis of polymers and surfactants.
Biochemistry: Acts as a reagent in biochemical assays.
Pharmaceuticals: Used in the synthesis of pharmaceutical intermediates.
Mecanismo De Acción
Butyl dihydrogen phosphate: acts by participating in esterification and hydrolysis reactions, where it donates or accepts phosphate groups. This mechanism is crucial in catalysis and extraction processes .
4-dodecylaniline: exerts its effects through nucleophilic substitution and oxidation-reduction reactions. It interacts with various molecular targets, including enzymes and receptors, making it valuable in biochemical and pharmaceutical applications .
Comparación Con Compuestos Similares
Butyl dihydrogen phosphate: can be compared with other phosphate esters such as:
- Dibutyl phosphate
- Diethyl phosphate
- Dimethyl phosphate
These compounds share similar esterification and hydrolysis properties but differ in their alkyl chain lengths and specific applications .
4-dodecylaniline: can be compared with other alkyl anilines such as:
- 4-butylaniline
- 4-octylaniline
- 4-hexylaniline
These compounds have similar nucleophilic substitution and oxidation-reduction properties but differ in their alkyl chain lengths and specific uses .
Propiedades
Número CAS |
68170-23-0 |
|---|---|
Fórmula molecular |
C40H73N2O4P |
Peso molecular |
677.0 g/mol |
Nombre IUPAC |
butyl dihydrogen phosphate;4-dodecylaniline |
InChI |
InChI=1S/2C18H31N.C4H11O4P/c2*1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(19)16-14-17;1-2-3-4-8-9(5,6)7/h2*13-16H,2-12,19H2,1H3;2-4H2,1H3,(H2,5,6,7) |
Clave InChI |
XRAQYQDTMHICJW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC1=CC=C(C=C1)N.CCCCCCCCCCCCC1=CC=C(C=C1)N.CCCCOP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-5-methyl-3-[(trimethylsilyl)methyl]hexan-2-one](/img/structure/B14479405.png)
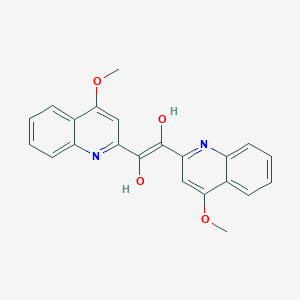

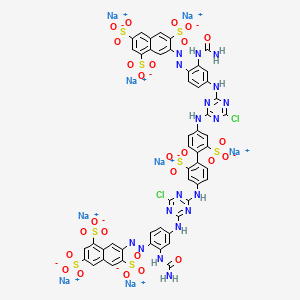
![1-[(Heptafluoropropyl)sulfanyl]-4-methylbenzene](/img/structure/B14479422.png)
